molecular formula C27H30N4O2 B2389824 2-{2-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}-N,N-diprop-2-enyl acetamide CAS No. 942864-04-2

2-{2-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}-N,N-diprop-2-enyl acetamide

Cat. No.: B2389824
CAS No.: 942864-04-2
M. Wt: 442.563
InChI Key: AGMHVHYNHWBDOI-UHFFFAOYSA-N
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Description

2-{2-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}-N,N-diprop-2-enyl acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzimidazole core linked to a pyrrolidinone ring and an acetamide group, making it a unique structure for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}-N,N-diprop-2-enyl acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of the pyrrolidinone ring and the acetamide group. Common reagents used in these reactions include various acids, bases, and solvents under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on the desired yield, purity, and cost-effectiveness. Advanced techniques such as catalytic hydrogenation and high-performance liquid chromatography (HPLC) are often employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{2-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}-N,N-diprop-2-enyl acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-{2-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}-N,N-diprop-2-enyl acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{2-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}-N,N-diprop-2-enyl acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-{2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}-N,N-diprop-2-enyl acetamide
  • 2-{2-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}-N,N-diprop-2-enyl propanamide

Uniqueness

The unique structure of 2-{2-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}-N,N-diprop-2-enyl acetamide, particularly the combination of the benzimidazole core with the pyrrolidinone ring and acetamide group, distinguishes it from similar compounds

Properties

IUPAC Name

2-[2-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]-N,N-bis(prop-2-enyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N4O2/c1-4-15-29(16-5-2)26(33)19-31-24-10-8-7-9-23(24)28-27(31)21-17-25(32)30(18-21)22-13-11-20(6-3)12-14-22/h4-5,7-14,21H,1-2,6,15-19H2,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGMHVHYNHWBDOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(=O)N(CC=C)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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